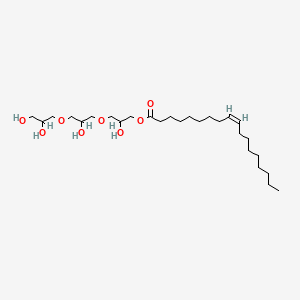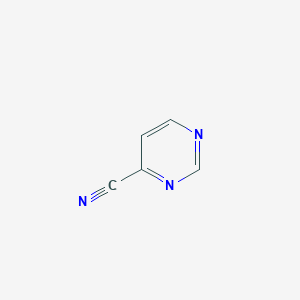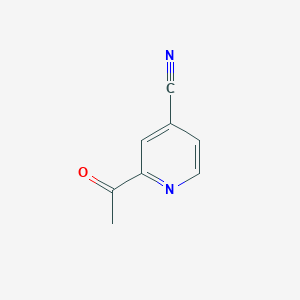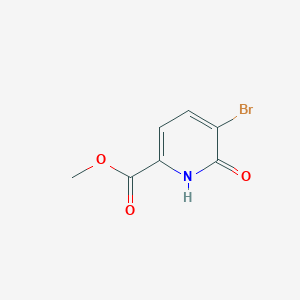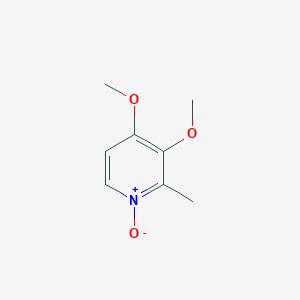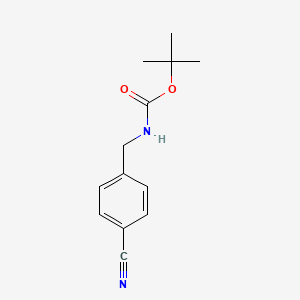![molecular formula C8H2Br2S3 B1589122 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene CAS No. 502764-54-7](/img/structure/B1589122.png)
3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene
Overview
Description
- Chemical Name : 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene
- Molecular Formula : C8H2Br2S3
- Molecular Weight : 354.1 g/mol
- Appearance : White to yellow to green powder or crystals
- Melting Point : 235.0 to 241.0 °C
- Boiling Point : 447.9±40.0 °C (Predicted)
- Density : 2.234±0.06 g/cm3 (Predicted)
Synthesis Analysis
- Synthesized by reacting thieno[3,2-b:2’,3’-d]thiophene with N-Bromosuccinimide in dimethylformamide (DMF).
Molecular Structure Analysis
- The molecular structure consists of a dithieno[3,2-b:2’,3’-d]thiophene core with two bromine atoms.
Chemical Reactions Analysis
- Treatment of 2,6-dibromodithieno[3,2-b:2’,3’-d]thiophene with tetracyanoethylene oxide yields a derivative with dicyanomethylene groups.
Scientific Research Applications
-
Organic Electronics : DTT has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms . These properties make it a valuable building block in organic electronics .
-
Solar Cells : DTT is used in organic photovoltaic (OPV) solar cells . Its higher charge mobility, extended π-conjugation, and better tuning of band gaps make it suitable for this application .
-
Electrochromic Devices (ECDs) : DTT is used in ECDs due to its higher charge mobility and extended π-conjugation .
-
Organic Field Effect Transistors (OFETs) : DTT is used in OFETs because of its higher charge mobility .
-
Organic Limiting Diodes (OLEDs) : DTT is used in OLEDs due to its higher charge mobility, extended π-conjugation, and better tuning of band gaps .
-
Electro-luminescence : DTT can be used in electro-luminescent devices due to its high charge mobility and environmental stability .
-
Organic Thin Film Transistors : DTT can be used in the development of organic thin film transistors .
-
Photochromism : DTT has applications in photochromism, which is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation .
-
Redox Switching : DTT can be used in redox switching applications .
-
Functional Supramolecular Chemistry : DTT is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular chemistry .
-
Electro-luminescence : DTT can be used in electro-luminescent devices due to its high charge mobility and environmental stability .
-
Organic Thin Film Transistors : DTT can be used in the development of organic thin film transistors .
-
Photochromism : DTT has applications in photochromism, which is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation .
-
Organic Photovoltaic (OPV) Solar Cells : DTT can be used in OPV solar cells .
Safety And Hazards
- Wear suitable protective equipment.
- Prevent dispersion of dust.
- Wash hands and face thoroughly after handling.
- Avoid contact with skin, eyes, and clothing.
Future Directions
- Investigate its applications in organic electronic devices.
- Explore modifications for enhanced performance.
Please note that this analysis is based on available information, and further research may reveal additional insights. 🌟
properties
IUPAC Name |
5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2S3/c9-3-1-11-7-5(3)13-6-4(10)2-12-8(6)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLUNTNNZSCLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C3=C(S2)C(=CS3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466719 | |
| Record name | 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
CAS RN |
502764-54-7 | |
| Record name | 3,5-Dibromodithieno[3,2-b:2′,3′-d]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502764-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



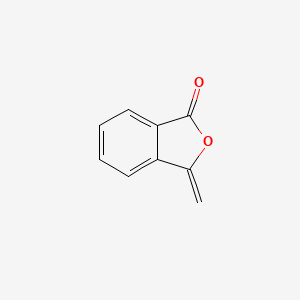

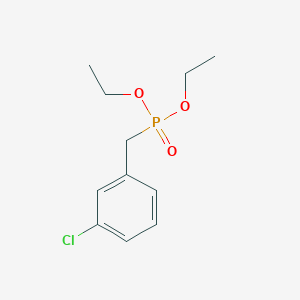
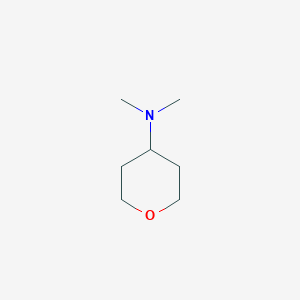
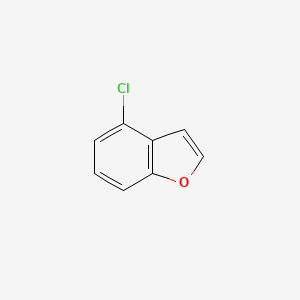
![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)

